molecular formula C15H14ClFN2O B7629614 N-(2,3-dihydro-1H-indol-5-yl)-4-fluorobenzamide;hydrochloride

N-(2,3-dihydro-1H-indol-5-yl)-4-fluorobenzamide;hydrochloride

Cat. No. B7629614
M. Wt: 292.73 g/mol
InChI Key: LUIHRMGISMSBHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1H-indol-5-yl)-4-fluorobenzamide;hydrochloride, also known as ABT-888, is a potent and selective inhibitor of the enzyme Poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in the repair of DNA damage, and its inhibition has been shown to be effective in the treatment of cancer. ABT-888 has been extensively studied in preclinical and clinical trials, and has shown promising results as a single agent and in combination with other cancer therapies.

Mechanism of Action

N-(2,3-dihydro-1H-indol-5-yl)-4-fluorobenzamide;hydrochloride works by inhibiting the activity of PARP, which is an enzyme that plays a critical role in the repair of DNA damage. When DNA is damaged, PARP is activated and helps to recruit other proteins to the site of damage to repair the DNA. Inhibition of PARP prevents the repair of DNA damage, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(2,3-dihydro-1H-indol-5-yl)-4-fluorobenzamide;hydrochloride are primarily related to its inhibition of PARP. Inhibition of PARP leads to the accumulation of DNA damage, which can ultimately lead to cell death. N-(2,3-dihydro-1H-indol-5-yl)-4-fluorobenzamide;hydrochloride has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to enhanced cell death.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2,3-dihydro-1H-indol-5-yl)-4-fluorobenzamide;hydrochloride in lab experiments is its selectivity for PARP, which allows for specific inhibition of this enzyme without affecting other cellular processes. However, one limitation of N-(2,3-dihydro-1H-indol-5-yl)-4-fluorobenzamide;hydrochloride is its relatively short half-life, which can limit its effectiveness in vivo. Additionally, the development of resistance to N-(2,3-dihydro-1H-indol-5-yl)-4-fluorobenzamide;hydrochloride has been observed in some cancer cells, which can limit its long-term effectiveness.

Future Directions

There are several future directions for the study of N-(2,3-dihydro-1H-indol-5-yl)-4-fluorobenzamide;hydrochloride. One area of research is the development of more potent and selective PARP inhibitors with longer half-lives. Another area of research is the identification of biomarkers that can predict response to PARP inhibitors, which can help to identify patients who are most likely to benefit from this therapy. Additionally, the combination of PARP inhibitors with other cancer therapies, such as immunotherapy, is an area of active research.

Synthesis Methods

The synthesis of N-(2,3-dihydro-1H-indol-5-yl)-4-fluorobenzamide;hydrochloride involves several steps, starting with the reaction of 4-fluoroaniline with 2,3-dihydroindole-2,3-dione to form N-(2,3-dihydro-1H-indol-5-yl)-4-fluoroaniline. This intermediate is then reacted with benzoyl chloride to form N-(2,3-dihydro-1H-indol-5-yl)-4-fluorobenzamide. The final step involves the reaction of N-(2,3-dihydro-1H-indol-5-yl)-4-fluorobenzamide with hydrochloric acid to form the hydrochloride salt of N-(2,3-dihydro-1H-indol-5-yl)-4-fluorobenzamide;hydrochloride.

Scientific Research Applications

N-(2,3-dihydro-1H-indol-5-yl)-4-fluorobenzamide;hydrochloride has been extensively studied in preclinical and clinical trials for its potential as a cancer therapy. It has been shown to enhance the efficacy of chemotherapy and radiation therapy by inhibiting the repair of DNA damage in cancer cells. N-(2,3-dihydro-1H-indol-5-yl)-4-fluorobenzamide;hydrochloride has also been studied as a single agent in clinical trials, and has shown promising results in the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer.

properties

IUPAC Name

N-(2,3-dihydro-1H-indol-5-yl)-4-fluorobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O.ClH/c16-12-3-1-10(2-4-12)15(19)18-13-5-6-14-11(9-13)7-8-17-14;/h1-6,9,17H,7-8H2,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUIHRMGISMSBHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.